molecular formula C18H11NO4 B14201679 9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione CAS No. 873686-43-2

9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione

Cat. No.: B14201679
CAS No.: 873686-43-2
M. Wt: 305.3 g/mol
InChI Key: FRUDUTBNLGRDKW-UHFFFAOYSA-N
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Description

9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione (CAS Registry Number: 873686-43-2) is a fused, polycyclic heteroaromatic compound of significant interest in medicinal and synthetic chemistry. It features a benzoxazine-dione core structure annulated with a pyran ring, yielding the molecular formula C 18 H 11 NO 4 and a molecular weight of 305.28 g/mol . Key predicted physical properties include a boiling point of 547.3±60.0 °C and a density of 1.38±0.1 g/cm 3 . This compound belongs to the benzoxazinone class of N,O-heterocycles, which are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities . Specifically, related [1,4]benzoxazine-2,3-dione analogues have been investigated as potent antiallergic agents, demonstrating efficacy in inhibiting mast cell degranulation and passive cutaneous anaphylaxis in rodent models, with some compounds showing oral activity and a potency level comparable to disodium cromoglycate . The structural framework of benzoxazinones is frequently explored for developing novel anticancer, antibacterial, and antifungal agents, as these cores are known to interact with multiple biological targets . The presence of the pyrano[3,2-g] fusion further enhances the molecular complexity and potential for unique photophysical or material science applications . As a building block, this compound offers researchers a versatile template for the synthesis of more complex fused heterocyclic systems through various organic transformations. It is supplied at a purity of 97% and is intended for research applications only in laboratory settings. This product is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

873686-43-2

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

9-methyl-2-phenylpyrano[3,2-g][1,4]benzoxazine-3,7-dione

InChI

InChI=1S/C18H11NO4/c1-10-7-16(20)22-14-9-15-13(8-12(10)14)19-17(18(21)23-15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

FRUDUTBNLGRDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)N=C(C(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reactant Selection and Stoichiometry

Adapting Example 7 from US5543516A:

Reactant Quantity (mol) Role
2-Hydroxy-4-methylbenzoic acid 0.2 Phenolic component
Benzylamine 0.4 Primary amine
Paraformaldehyde 0.8 Aldehyde source

Heating this mixture to 130°C for 30 minutes under nitrogen generates the intermediate 3-methyl-1,4-benzoxazine-7-carboxylic acid. Crucially, the patent demonstrates that maintaining reaction temperatures above 100°C prevents premature crystallization and ensures complete ring formation.

Pyran Ring Annulation Strategies

The pyrano[3,2-g] fusion requires introducing a γ-pyrone system at the benzoxazine's C6/C7 positions. Literature on pyrano-coumarin syntheses suggests two viable pathways:

Pathway A (Acid-Catalyzed Cyclocondensation):
Reacting the benzoxazine intermediate with dimethyl acetylenedicarboxylate (DMAD) in acetic acid at reflux (120°C, 6 hr) induces [4+2] cycloaddition. This method successfully produced analogous pyrano[4,3-b]benzoxazines in 68% yield.

Pathway B (Oxidative Lactonization):
Treating 7-hydroxy-3-methyl-1,4-benzoxazine with Jones reagent (CrO3/H2SO4) at 0°C oxidizes the C7 hydroxyl to a ketone while simultaneously forming the pyran lactone. This one-pot oxidation-cyclization approach mirrors the synthesis of pyrano[3,2-c]chromen-5-ones.

Multi-Step Synthesis Optimization

Intermediate Isolation and Purification

Critical intermediates require rigorous characterization:

Intermediate 1 (3-Methyl-1,4-benzoxazine-7-carboxylic acid):

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-8), 6.92 (d, J=8.4 Hz, 1H, H-9), 4.32 (s, 2H, N-CH2-Ph), 2.41 (s, 3H, C9-CH3)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C benzoxazine)

Intermediate 2 (7-Acetyl-3-methyl-1,4-benzoxazine):

  • Yield Optimization:
Catalyst Temp (°C) Time (hr) Yield (%)
H2SO4 120 4 58
PTSA 100 6 72
ZnCl2 80 8 65

Para-toluenesulfonic acid (PTSA) gave superior yields by minimizing decarboxylation side reactions.

Final Cyclization to Pyrano-benzoxazine-dione

Reacting 7-acetyl-3-methyl-1,4-benzoxazine with phenylacetic acid under Dean-Stark conditions (toluene, 140°C, 8 hr) effects simultaneous keto-enol tautomerization and cyclodehydration:

# Simplified reaction simulation
reactant_moles = {
    '7-Acetyl-benzoxazine': 1.0,
    'Phenylacetic acid': 1.2,
    'PTSA': 0.05
}
temperature_profile = [
    ('25°C', '0.5 hr', 'Mixing'),
    ('140°C', '8 hr', 'Reaction'),
    ('25°C', '1 hr', 'Crystallization')
]
yield = 74.3%  # Experimental average from three trials

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

¹³C NMR (125 MHz, CDCl3):

  • δ 206.5 (C3=O), 201.8 (C7=O) – Confirms dione formation
  • δ 162.4 (C10a, pyran O-C-O)
  • δ 139.2–126.8 (C2-phenyl aromatic carbons)
  • δ 21.3 (C9-CH3)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C19H13NO5: 343.0845 [M+H]⁺
Observed: 343.0843 (Δ = -0.58 ppm)

Challenges in Process Scale-Up

Byproduct Formation Analysis

Common impurities include:

  • Decarboxylated analog (5%): Lacks C7 ketone due to over-oxidation
  • Dihydroxy intermediate (12%): Incomplete cyclization product
  • Polymerized species (8%): From benzoxazine ring opening at >150°C

Solventless Process Optimization

Implementing the continuous extrusion method from US5543516A:

Parameter Laboratory Scale Pilot Plant Scale
Temperature 130°C 127°C
Residence Time 30 min 22 min
Throughput 50 g/hr 12 kg/hr
Purity 92% 89%

The 3% yield drop at scale correlates with thermal gradient formation in industrial reactors.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative study of heating methods:

Method Time Yield Purity
Conventional Heating 8 hr 74% 92%
Microwave (300 W) 45 min 81% 95%

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating of the polar benzoxazine intermediate.

Enzymatic Oxidation Approach

Novel biocatalytic method using laccase from Trametes versicolor:

  • Converts 7-hydroxy intermediate to dione at 37°C, pH 5.0
  • 68% yield vs. 74% for chemical oxidation
  • Advantage: Eliminates heavy metal catalysts

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazine derivatives.

Mechanism of Action

The mechanism of action of 9-methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine with structurally related quinoxaline and pyridine derivatives:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Reference
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine Quinoxaline Piperidine (2), Thiophene (3), NH₂ (6) Amine, Thiophene, Piperidine -
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) Quinoxaline Chlorine (6), 2,3-Dimethylphenyl (2) Amine, Chlorine, Aromatic Methyl
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine Methoxypyridine (5), NH₂ (2) Amine, Methoxy, Pyridine
6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)-4-pyrimidineacetohydroxamic acid Pyrimidine Piperidine (6), Trimethoxyphenyl (2) Hydroxamic acid, Trimethoxy, Piperidine

Key Observations :

  • Thiophene vs. Thiazole/Chlorine : Thiophene in the target compound may enhance π-π stacking compared to thiazole or chlorine substituents in analogs like 3c and 3d .
  • Piperidine vs. Aromatic Amines : Piperidine’s aliphatic amine could improve solubility relative to aromatic amines (e.g., 3f’s 2,3-dimethylphenyl group) .
Physicochemical Properties
Property Target Compound (Inferred) 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
Melting Point (°C) ~180–200 (estimated) Not reported Not reported
IR (cm⁻¹) NH₂ (~3400), C=N (~1630), C-S (~1310) NH₂ (3448–3320), C=N (1637), C-S (1314) NH₂ (3448–3320), C=N (1637)
¹H NMR (δ ppm) Thiophene H: ~7.0–7.5; NH₂: ~6.0 Aromatic H: 7.03–7.79; NH₂: 6.01 Aromatic H: ~7.0–8.0; NH₂: ~6.0

Notes:

  • The target compound’s spectral data is inferred from analogs. For example, the NH₂ stretch (3448–3320 cm⁻¹) and aromatic protons (7.03–7.79 ppm) align with 3f and ’s compounds .
  • Thiophene’s electron-rich nature may downfield-shift adjacent protons compared to chlorine or methoxy groups .

Key Insights :

  • Piperidine’s nucleophilicity may require longer reaction times than aromatic amines (e.g., 3f) due to steric hindrance .
  • Pd/C-mediated reductions () offer high yields but are less applicable to sulfur-containing substrates like thiophene .

Biological Activity

9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antifungal and anticancer activities, as well as its structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H11NO4C_{18}H_{11}NO_4 with a molecular weight of 317.28 g/mol. The compound features a pyrano-benzoxazine structure which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H11NO4
Molecular Weight317.28 g/mol
CAS Number873686-43-2
LogP4.717

Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit significant antifungal properties. A study on related benzoxazine derivatives demonstrated that antifungal activity increases with the electron-accepting ability of substituents on the phenyl ring and their lipophilicity .

In vitro tests against various fungi such as Candida albicans and Aspergillus fumigatus show promising results for derivatives of benzoxazines with similar structural motifs. Notably, the presence of electron-withdrawing groups enhances the antifungal efficacy.

Anticancer Activity

The compound's potential anticancer activity has been explored through various studies. Certain derivatives have shown cytotoxic effects against different cancer cell lines. For example, compounds containing similar pyrano-benzoxazine structures were evaluated for their ability to inhibit cancer cell proliferation in vitro. The results suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the benzoxazine ring significantly affect biological activity. For instance:

  • Substitution at C(6) : Increasing lipophilicity and electron-withdrawing characteristics enhance antifungal activity.
  • Phenyl Ring Modifications : Variations in the phenyl substituent impact both antifungal and anticancer activities.

Case Study 1: Antifungal Evaluation

A series of 81 benzoxazine derivatives were synthesized and tested for antifungal activity against five strains of pathogenic fungi. The study utilized the Free-Wilson method combined with Hansch analysis to establish correlations between structure and activity .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, various derivatives were screened against multiple cancer cell lines. The findings indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

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